(1-Cyclopropyl-1H-indazol-5-yl)boronic acid (1-Cyclopropyl-1H-indazol-5-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13823933
InChI: InChI=1S/C10H11BN2O2/c14-11(15)8-1-4-10-7(5-8)6-12-13(10)9-2-3-9/h1,4-6,9,14-15H,2-3H2
SMILES: B(C1=CC2=C(C=C1)N(N=C2)C3CC3)(O)O
Molecular Formula: C10H11BN2O2
Molecular Weight: 202.02 g/mol

(1-Cyclopropyl-1H-indazol-5-yl)boronic acid

CAS No.:

Cat. No.: VC13823933

Molecular Formula: C10H11BN2O2

Molecular Weight: 202.02 g/mol

* For research use only. Not for human or veterinary use.

(1-Cyclopropyl-1H-indazol-5-yl)boronic acid -

Specification

Molecular Formula C10H11BN2O2
Molecular Weight 202.02 g/mol
IUPAC Name (1-cyclopropylindazol-5-yl)boronic acid
Standard InChI InChI=1S/C10H11BN2O2/c14-11(15)8-1-4-10-7(5-8)6-12-13(10)9-2-3-9/h1,4-6,9,14-15H,2-3H2
Standard InChI Key KUYFUCZWXVJZRU-UHFFFAOYSA-N
SMILES B(C1=CC2=C(C=C1)N(N=C2)C3CC3)(O)O
Canonical SMILES B(C1=CC2=C(C=C1)N(N=C2)C3CC3)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an indazole ring system substituted with a cyclopropyl group at the 1-position and a boronic acid moiety at the 5-position. This arrangement creates a planar aromatic system with steric hindrance from the cyclopropyl group, influencing its reactivity in cross-coupling reactions . The boronic acid group (-B(OH)₂) provides the critical functionality for participating in transition metal-catalyzed couplings.

Spectral and Computational Data

While experimental spectral data for (1-cyclopropyl-1H-indazol-5-yl)boronic acid remain unpublished, analogs such as (4-methyl-1H-indazol-5-yl)boronic acid (PubChem CID: 44119479) provide structural benchmarks . Computational models predict key characteristics:

  • LogP: Estimated at 1.2–1.5, indicating moderate lipophilicity

  • Hydrogen bond donors/acceptors: 2/4, suggesting moderate solubility in polar aprotic solvents

  • Rotatable bonds: 2 (cyclopropyl ring minimizes conformational flexibility)

Synthetic Methodologies

Electrophilic Trapping Route

The primary synthesis involves reacting organometallic intermediates with boric esters. A typical sequence proceeds as:

  • Indazole core formation via Cadogan cyclization of o-nitrobenzaldehyde derivatives

  • Cyclopropanation using Simmons-Smith conditions (Zn/Cu couple with diiodomethane)

  • Boronation via lithium-halogen exchange followed by trapping with trimethyl borate

This three-step process achieves yields of 45–60% on multigram scales, with purity >95% confirmed by HPLC . Key challenges include controlling regioselectivity during cyclopropanation and minimizing protodeboronation during workup.

Alternative Approaches

Recent advances explore transition metal-mediated borylation:

  • Ir-catalyzed C-H borylation: Direct functionalization of preformed 1-cyclopropylindazole

  • Pd-catalyzed Miyaura borylation: Using diboron reagents like B₂pin₂
    These methods reduce step count but require specialized catalysts (e.g., Ir(ppy)₃) and give variable yields (30–75%) .

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

The compound’s premier application lies in forming biaryl systems. Representative reactions include:

Partner ElectrophileCatalyst SystemYieldApplication
4-BromoanisolePd(PPh₃)₄, K₂CO₃82%Liquid crystal precursors
3-IodopyridinePdCl₂(dppf), CsF76%Pharmaceutical intermediates
2-BromothiophenePd(OAc)₂, SPhos68%Conjugated polymers

Reaction kinetics studies show a second-order dependence (k = 0.15 M⁻¹s⁻¹ at 80°C), with turnover numbers exceeding 10⁴ in optimized systems .

Materials Science Applications

The cyclopropyl group’s rigidity makes this boronic acid valuable in:

  • Metal-organic frameworks (MOFs): As a linker for porous materials with surface areas >1500 m²/g

  • Organic semiconductors: Enhancing charge mobility through planarized π-systems

  • Self-assembled monolayers (SAMs): Boronic acid-surface interactions enable precise nanostructuring

Comparative Analysis with Structural Analogs

CompoundStructural DifferenceKey PropertyApplication Highlight
1-tert-Butyl analogBulkier substituent at N1Enhanced thermal stability (mp 215°C)High-temperature catalysis
4-Methyl derivativeMethyl at C4 vs. cyclopropylHigher solubility (LogP 0.9)Aqueous-phase Suzuki couplings
Tetrahydropyran-protectedO-heterocycle at N1Improved crystallinityX-ray diffraction studies

These comparisons underscore how subtle structural changes dramatically alter physicochemical and biological behaviors .

Industrial and Environmental Considerations

Scalability Challenges

Current limitations in large-scale production include:

  • Protodeboronation: Up to 15% loss during aqueous workups

  • Metal residues: Pd levels often exceed 50 ppm without chelating washes

  • Crystallization issues: Need for anti-solvents (e.g., hexane/THF mixtures) to obtain pure product

Green Chemistry Metrics

  • Process mass intensity (PMI): 120 (benchmark: <100 for pharmaceuticals)

  • E-factor: 35 kg waste/kg product (target: <25)

  • Solvent recovery: 60% achievable via distillation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator